molecular formula C10H7NO5 B12859548 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde

Cat. No.: B12859548
M. Wt: 221.17 g/mol
InChI Key: IDFVOELARATYOC-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring with carboxy(hydroxy)methyl and carboxaldehyde functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often require a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid.

    Reduction: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol
  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid

Uniqueness

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both carboxy(hydroxy)methyl and carboxaldehyde groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

2-(7-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-4-5-2-1-3-6-8(5)16-9(11-6)7(13)10(14)15/h1-4,7,13H,(H,14,15)

InChI Key

IDFVOELARATYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C=O

Origin of Product

United States

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